5-Methyl-4-nitro-thiophen-2-sulfonamid

Übersicht

Beschreibung

5-Methyl-4-nitrothiophene-2-sulfonamide is a chemical compound with the molecular formula C5H6N2O4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-nitrothiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Wirkmechanismus

Target of Action

They are often studied for their potential as biologically active compounds, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives often interact with biological targets through various mechanisms, depending on their chemical structure and the specific functional groups they contain .

Biochemical Pathways

Without specific information on “5-Methyl-4-nitro-thiophene-2-sulfonamide”, it’s challenging to determine the exact biochemical pathways it affects. Thiophene derivatives are known to interact with a variety of biochemical pathways, often related to their biological activity .

Result of Action

Thiophene derivatives can have a variety of effects at the molecular and cellular level, often related to their biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitrothiophene-2-sulfonamide typically involves the nitration of 5-methylthiophene-2-sulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: 5-Methyl-4-aminothiophene-2-sulfonamide.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Methylthiophene-2-sulfonamide: Lacks the nitro group, resulting in different chemical and biological properties.

4-Nitrothiophene-2-sulfonamide: Lacks the methyl group, which can affect its reactivity and applications.

Uniqueness

5-Methyl-4-nitrothiophene-2-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

5-Methyl-4-nitrothiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

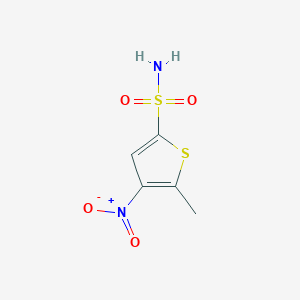

5-Methyl-4-nitrothiophene-2-sulfonamide is characterized by the following structure:

- Chemical Formula : CHNOS

- Molecular Weight : 216.21 g/mol

The compound features a thiophene ring, which is known for its diverse biological properties, and a sulfonamide group that enhances its pharmacological profile.

The biological activity of 5-Methyl-4-nitrothiophene-2-sulfonamide is primarily attributed to its interactions with various molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and certain proteases, which are crucial in various physiological processes.

- Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties by interfering with bacterial folate synthesis.

- Neuronal Modulation : Preliminary studies suggest that it may modulate voltage-gated sodium channels (Nav), impacting neuronal excitability and potentially offering therapeutic benefits in conditions like epilepsy and pain management .

Antimicrobial and Antioxidant Properties

A study evaluated the antimicrobial activity of several thiophene derivatives, including 5-Methyl-4-nitrothiophene-2-sulfonamide. Results indicated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were compared to standard antibiotics, demonstrating that while some compounds showed promising results, 5-Methyl-4-nitrothiophene-2-sulfonamide required further optimization for enhanced potency .

Cytotoxicity and Anti-cancer Potential

Research involving cytotoxicity assays on cancer cell lines (HCT-116, MCF7, MDA-MB231) revealed that 5-Methyl-4-nitrothiophene-2-sulfonamide exhibited moderate cytotoxic effects. The compound's half-maximal inhibitory concentration (IC50) values were assessed to determine its potential as an anti-cancer agent. While some derivatives showed significant activity, the specific role of this compound needs further exploration to establish its therapeutic index .

Case Studies

- Study on HIV Inhibition : In a study focusing on novel sulfonamide derivatives, compounds similar to 5-Methyl-4-nitrothiophene-2-sulfonamide were evaluated for their anti-HIV activity. Results indicated significant inhibitory effects against wild-type HIV strains with low cytotoxicity profiles, suggesting a potential pathway for further development in antiviral therapies .

- Voltage-Gated Sodium Channel Modulation : Another investigation highlighted the impact of this compound on Nav channels. The modulation of these channels can influence neuronal signaling, potentially leading to applications in treating neurological disorders .

Data Summary

Eigenschaften

IUPAC Name |

5-methyl-4-nitrothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S2/c1-3-4(7(8)9)2-5(12-3)13(6,10)11/h2H,1H3,(H2,6,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGDKKIYXNBIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.